Cas no 79418-41-0 (3-Amino-7-hydroxy-2H-chromen-2-one)

3-Amino-7-hydroxy-2H-chromen-2-one structure
79418-41-0 structure
Product Name:3-Amino-7-hydroxy-2H-chromen-2-one
Numero CAS:79418-41-0
MF:C9H7NO3
MW:177.156782388687
MDL:MFCD19441226
CID:1005099
PubChem ID:57345854
Update Time:2025-08-02

3-Amino-7-hydroxy-2H-chromen-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Amino-7-hydroxy-2H-chromen-2-one
    • 3-amino-7-hydroxychromen-2-one
    • 3-Amino-7-hydroxycoumarin
    • 3-Amino-7-hydroxycoumarin [3-Aminoumbelliferone]
    • 3-amino-7-hydroxy-2H-1-benzopyran-2-one
    • AK-48511
    • ANW-48158
    • BR-48511
    • CTK8B5262
    • FT-0660500
    • KB-234675
    • RQFHTIQNYJDJAH-UHFFFAOYSA-N
    • 3-amino-7-hydroxy-chromen-2-one
    • FCH1133669
    • ST2404894
    • AX8211957
    • W8495
    • 10.14272/RQFHTIQNYJDJAH-UHFFFAOYSA-N
    • doi:10.14272/RQFHTIQNYJDJAH-UHFFFAOYSA-N
    • 3-Amino-7-hydroxy-2H-1-benzopyran-2-one (ACI)
    • Umbelliferone, 3-amino- (6CI)
    • SCHEMBL1607902
    • DTXSID30720986
    • AKOS015919521
    • A23172
    • 79418-41-0
    • AS-61699
    • FT-0688562
    • O10941
    • MFCD19441226
    • DB-026996
    • MDL: MFCD19441226
    • Inchi: 1S/C9H7NO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H,10H2
    • Chiave InChI: RQFHTIQNYJDJAH-UHFFFAOYSA-N
    • Sorrisi: O=C1C(N)=CC2C(=CC(=CC=2)O)O1

Proprietà calcolate

  • Massa esatta: 177.042593085g/mol
  • Massa monoisotopica: 177.042593085g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 0
  • Complessità: 262
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.1
  • Superficie polare topologica: 72.6

Proprietà sperimentali

  • Densità: 1.463±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: >260 ºC
  • Solubilità: Leggermente solubile (4,6 g/l) (25°C),

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3-Amino-7-hydroxy-2H-chromen-2-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: 1-Methylpiperazine ,  Ammonium chloride Solvents: Acetone ,  Water ;  9 h, reflux
Riferimento
Synthesis of 3-aminochromenes: the Zincke reaction revisited
Costa, Marta ; Rodrigues, Ana I.; Proenca, Fernanda, Tetrahedron, 2014, 70(33), 4869-4875

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5 - 6
Riferimento
Highly efficient catalytic performance on CuAAC reaction by polymer-like supramolecular self-assemblies-Cu(I) in aqueous solution
Deng, Bin ; Yang, Jing ; Guo, Mengbi ; Yang, Rui, Applied Organometallic Chemistry, 2022, 36(6),

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  2 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 5 - 6
Riferimento
A Highly Sensitive Fluorescence Probe for Fast Thiol-Quantification Assay of Glutathione Reductase
Yi, Long; Li, Heyang; Sun, Lu; Liu, Liangliang; Zhang, Caihong; et al, Angewandte Chemie, 2009, 48(22), 4034-4037

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  8 h, reflux
1.2 Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  2 h, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 5 - 6, 0 °C
Riferimento
A colorimetric and "turn-on" fluorescent chemosensor for Zn(II) based on coumarin Shiff-base derivative
Li, He-yang; Gao, Shuang; Xi, Zhen, Inorganic Chemistry Communications, 2009, 12(4), 300-303

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ;  reflux
Riferimento
Design and synthesis of 3-benzylaminocoumarin-7-O-sulfamate derivatives as steroid sulfatase inhibitors
Hng, Yue; Lin, Mei-Hsiang; Lin, Tzung-Sheng; Liu, I-Chen; Lin, I-Chun; et al, Bioorganic Chemistry, 2020, 96,

Metodo di produzione 6

Condizioni di reazione
Riferimento
Discovery two potent and new inhibitors of 15-lipoxygenase: (E)-3-((3,4-dihydroxybenzylidene) amino)-7-hydroxy-2H-chromen-2-one and (E)-O-(4-(((7-hydroxy-2-oxo-2H-chromen-3-yl) imino)methine) phenyl)dimethylcarbamothioate
Nunez, Carolina; Morales, Nicole; Garcia-Beltran, Olimpo; Mascayano, Carolina; Fierro, Angelica, Medicinal Chemistry Research, 2017, 26(11), 2707-2717

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Trifluoroacetic acid Solvents: Chloroform ;  3 h, rt
Riferimento
Hydrolysis-free synthesis of 3-aminocoumarins
Kudale, Amit A.; Kendall, Jamie; Warford, C. Chad; Wilkins, Natasha D.; Bodwell, Graham J., Tetrahedron Letters, 2007, 48(29), 5077-5080

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ;  1 atm, cooled
Riferimento
Defining a minimum pharmacophore for simocyclinone D8 disruption of DNA gyrase binding to DNA
Gaskell, Lauren M.; Nguyen, Thuy; Ellis, Keith C., Medicinal Chemistry Research, 2014, 23(8), 3632-3643

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  150 min, reflux
1.2 Reagents: Water ;  pH 4.5, 0 °C
Riferimento
Mild and highly efficient deacetylation of acetamido and acetoxy coumarins: A convenient and expeditious synthesis of substituted 3-aminocoumarins
Krajnakova, Jana; Joniak, Jakub; Putala, Martin ; Gorova, Renata; Jurdakova, Helena; et al, Synthetic Communications, 2021, 51(21), 3277-3291

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  2 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5 - 6
Riferimento
A novel highly selective colorimetric sensor for Ni(II) ion using coumarin derivatives
Jiang, Jinqiang; Gou, Chao; Luo, Jing; Yi, Chenglin; Liu, Xiaoya, Inorganic Chemistry Communications, 2012, 15, 12-15

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Riferimento
Synthesis and mesomorphic properties of coumarin derivatives with chalcone and imine linkages
Durgapal, Sunil Dutt; Soni, Rina; Soman, Shubhangi S.; Prajapati, A. K., Journal of Molecular Liquids, 2020, 297,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Riferimento
Coumarin derivatives containing Schiff base and ester mesogenic core: Synthesis, mesomorphic behaviour and DFT calculations
Katariya, Kanubhai D.; Soni, Rina ; Nakum, Kiran J.; Soman, Shubhangi S. ; Hagaar, Mohamed, Journal of Molecular Structure, 2022, 1262,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  6 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ;  1 h, reflux
Riferimento
Synthesis and properties of Cu2+ fluorescence probe based on coumarin-imine
Wang, Jianhong; Guo, Xinling; Zhao, Huijun; Luo, Zhaoyang; Hou, Xufeng; et al, Huaxue Yanjiu, 2014, 25(4), 345-348

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Acetic anhydride ,  Hydrogen iodide Solvents: Water ;  5 h, 110 °C
Riferimento
Tyrosine-like condensed derivatives as tyrosinase inhibitors
Matos, Maria Joao; Santana, Lourdes; Uriarte, Eugenio; Serra, Silvia; Corda, Marcella; et al, Journal of Pharmacy and Pharmacology, 2012, 64(5), 742-746

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  reflux
Riferimento
Novel synthesis and cytotoxic activity of some chromeno[3,4-b]pyrrol-4(3H)-ones
Soman, S. S.; Thaker, T. H.; Rajput, R. A., Chemistry of Heterocyclic Compounds (New York, 2011, 46(12), 1514-1519

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  2 h, rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6, cooled
Riferimento
Synthesis of coumarin-Schiff base compounds and metal ion recognition performances of the products
Wang, Ling-yun; Ye, De-cheng; Cao, De-rong, Huanan Ligong Daxue Xuebao, 2012, 40(5), 46-51

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, rt → reflux; reflux → rt
1.2 Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ;  1 h, 0 °C → reflux; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 5, 0 °C
Riferimento
"Turn-on" fluorescence probe integrated polymer nanoparticles for sensing biological thiol molecules
Ang, Chung Yen; Tan, Si Yu; Lu, Yunpeng; Bai, Linyi; Li, Menghuan; et al, Scientific Reports, 2014, 4,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  reflux
Riferimento
Coumarin-based fluorescent probe for the detection of glutathione and nitroreductase
Tian, Xue ; Kumawat, Lokesh K.; Bull, Steven D. ; Elmes, Robert B. P. ; Wu, Luling; et al, Tetrahedron, 2021, 82,

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Acetic anhydride ,  Sodium acetate ,  Hydrochloric acid Solvents: Ethanol
Riferimento
Orchestration of dual cyclization processes and dual quenching mechanisms for enhanced selectivity and drastic fluorescence turn-on detection of cysteine
Tong, Hongjuan; Zhao, Jianhong; Li, Xiangmin; Zhang, Yajun; Ma, Shengnan; et al, Chemical Communications (Cambridge, 2017, 53(25), 3583-3586

3-Amino-7-hydroxy-2H-chromen-2-one Raw materials

3-Amino-7-hydroxy-2H-chromen-2-one Preparation Products

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